![molecular formula C10H15N3O3 B1307785 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide CAS No. 81186-33-6](/img/structure/B1307785.png)
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide
Overview
Description
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide is a chemical compound that has been widely studied in scientific research. It is a heterocyclic compound that contains a pyrrole ring and a hydrazide group. The compound has been found to have various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Scientific Research Applications
Comprehensive Analysis of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide
Synthesis of Glycan Probes: This compound can be used in the synthesis of glycan probes. The terminal carboxylic acid reacts with primary amine groups in the presence of activators like EDC or HATU to form a stable amide bond, which is essential in glycan probe synthesis .
Antibody-Drug Conjugate (ADC) Linker: It serves as a cleavable linker for the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Bioconjugation in Drug Development: The compound’s reactive groups make it suitable for bioconjugation, a process where it can be attached to drugs or other molecules to target specific cells or tissues .
Material Science Research: Its properties may be utilized in material science research, particularly in developing new materials with specific thermal or chemical resistance characteristics .
Chemical Synthesis: It could be used as an intermediate in various chemical synthesis processes due to its reactive nature and stability under certain conditions .
Pharmaceutical Research: The compound might play a role in pharmaceutical research, potentially in the development of new drugs or drug delivery systems due to its structural properties .
Broadpharm - 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid ChemicalBook - N-[6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl]-L-valyl-L-alanine Springer - Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1 Sigma-Aldrich - 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride BLDpharm - 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide
properties
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)hexanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c11-12-8(14)4-2-1-3-7-13-9(15)5-6-10(13)16/h5-6H,1-4,7,11H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWVFGAAKATOHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400225 | |
Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81186-33-6 | |
Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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